Esomeprazole potassium

Vue d'ensemble

Description

L’Esomeprazole Potassium est un inhibiteur de la pompe à protons utilisé principalement pour réduire la sécrétion acide gastrique. Il s’agit de la forme sel de potassium de l’Esomeprazole, qui est l’isomère S de l’Oméprazole. Ce composé est largement utilisé dans le traitement de la maladie de reflux gastro-œsophagien, de la maladie ulcéreuse peptique et du syndrome de Zollinger-Ellison. L’this compound agit en inhibant l’enzyme H+/K±ATPase dans la muqueuse gastrique, ce qui réduit la production d’acide .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l’Esomeprazole Potassium implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Une méthode courante comprend la réaction du 5-méthoxy-2-[(4-méthoxy-3,5-diméthylpyridin-2-yl)méthylsulfinyl]-1H-benzimidazole avec l’hydroxyde de potassium. La réaction est généralement effectuée dans un milieu aqueux à une température contrôlée pour assurer la formation du produit souhaité .

Méthodes de Production Industrielle : La production industrielle de l’this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus comprend la dissolution de l’Esomeprazole dans l’eau, l’ajout d’un solvant bénin et le chauffage de la solution. Un sel de potassium inorganique est ensuite ajouté pour induire la salification, suivie d’une cristallisation et d’une filtration pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L’Esomeprazole Potassium subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : Les réactions de réduction sont moins courantes mais peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier en présence de nucléophiles forts

Réactifs et Conditions Communes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium en milieu alcoolique.

Substitution : Nucléophiles forts tels que le méthylate de sodium dans le méthanol.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que les réactions de substitution peuvent aboutir à divers dérivés benzimidazoliques substitués .

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de la pompe à protons et leurs interactions avec les enzymes.

Biologie : Investigué pour ses effets sur les processus cellulaires liés à la sécrétion acide et à l’inhibition enzymatique.

Médecine : Largement utilisé dans les essais cliniques pour traiter les troubles liés à l’acide et étudier sa pharmacocinétique et sa pharmacodynamique.

Industrie : Employé dans la formulation de produits pharmaceutiques pour traiter les affections gastro-intestinales

Applications De Recherche Scientifique

Pharmacological Properties

Esomeprazole potassium is the S-enantiomer of omeprazole, exhibiting enhanced efficacy in reducing gastric acid secretion. It functions by irreversibly inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid production. This mechanism makes it effective in treating conditions such as:

- Gastroesophageal reflux disease (GERD)

- Erosive esophagitis

- Peptic ulcers

- Zollinger-Ellison syndrome

Treatment of GERD and Erosive Esophagitis

Numerous studies have demonstrated the effectiveness of this compound in healing erosive esophagitis and alleviating GERD symptoms. A randomized controlled trial indicated that esomeprazole 40 mg once daily resulted in significant healing rates of erosive esophagitis at both 4 and 8 weeks compared to placebo .

Comparative Studies with Other Acid Blockers

Recent research has explored the efficacy of esomeprazole compared to novel potassium-competitive acid blockers (P-CABs) like fexuprazan and AZD0865:

- A study comparing fexuprazan (40 mg) with esomeprazole (40 mg) found non-inferior healing rates for erosive esophagitis at week 8, indicating that fexuprazan may serve as a viable alternative to traditional PPIs .

- Another trial assessed AZD0865 against esomeprazole for nonerosive reflux disease, demonstrating comparable efficacy in symptom relief and acid suppression .

Safety and Side Effects

While this compound is generally well-tolerated, its use has been associated with certain adverse effects, particularly hypomagnesemia and hypokalemia. A case study highlighted a patient who developed hypomagnesemia while on esomeprazole, which resolved upon discontinuation of the drug . This underscores the importance of monitoring electrolyte levels in patients receiving long-term PPI therapy.

Novel Formulations and Polymorphs

Research has also focused on the development of novel polymorphic forms of this compound to enhance its stability and bioavailability. For instance, crystalline Form C has been developed through a specific preparation process involving ethanol solvate . These advancements may improve therapeutic outcomes by optimizing drug delivery.

Mécanisme D'action

L’Esomeprazole Potassium exerce ses effets en inhibant spécifiquement l’enzyme H+/K±ATPase située sur les cellules pariétales de la muqueuse gastrique. Cette enzyme est responsable de l’étape finale de la production d’acide gastrique. En se liant de manière irréversible à l’enzyme, l’this compound réduit efficacement la sécrétion acide basale et stimulée. Cette inhibition conduit à une réduction prolongée de l’acidité gastrique, soulageant ainsi les affections liées à l’acide .

Composés Similaires :

Oméprazole : Un mélange racémique d’isomères S et R, moins spécifique que l’Esomeprazole.

Pantoprazole : Un autre inhibiteur de la pompe à protons ayant un mécanisme similaire mais un profil pharmacocinétique différent.

Lansoprazole : Similaire en fonction, mais diffère par sa structure chimique et son métabolisme.

Rabeprazole : Connu pour son début d’action rapide par rapport aux autres inhibiteurs de la pompe à protons

Unicité de l’this compound : L’this compound est unique en raison de son inhibition spécifique de l’enzyme H+/K±ATPase et de sa configuration isomère S, qui offre des propriétés pharmacocinétiques améliorées par rapport à son homologue racémique, l’Oméprazole. Cela se traduit par une suppression de l’acide plus efficace et durable .

Comparaison Avec Des Composés Similaires

Omeprazole: A racemic mixture of S- and R-isomers, less specific than Esomeprazole.

Pantoprazole: Another proton pump inhibitor with a similar mechanism but different pharmacokinetic profile.

Lansoprazole: Similar in function but differs in its chemical structure and metabolism.

Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors

Uniqueness of Esomeprazole Potassium: this compound is unique due to its specific inhibition of the H+/K±ATPase enzyme and its S-isomer configuration, which provides improved pharmacokinetic properties over its racemic counterpart, Omeprazole. This results in more effective and sustained acid suppression .

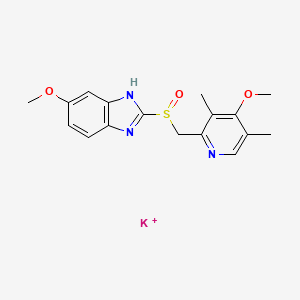

Propriétés

Numéro CAS |

161796-84-5 |

|---|---|

Formule moléculaire |

C17H18KN3O3S |

Poids moléculaire |

383.5 g/mol |

Nom IUPAC |

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

Clé InChI |

FOFFPEFVSRGLOZ-JIDHJSLPSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

SMILES isomérique |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Key on ui other cas no. |

161796-84-5 |

Pictogrammes |

Irritant |

Synonymes |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?

A: Research demonstrates that optical purity of (S)-omeprazole potassium, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.

Q2: What are the structural characteristics of (S)-omeprazole potassium?

A: (S)-Omeprazole potassium is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.

Q3: What innovative methods exist for synthesizing (S)-omeprazole potassium?

A: Novel synthesis methods have been developed for preparing (S)-omeprazole potassium. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []

Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?

A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving (S)-omeprazole potassium in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []

Q5: What is the significance of developing a new crystalline form of (S)-omeprazole potassium?

A: The development of a new crystalline form of (S)-omeprazole potassium is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.

Q6: What are the applications of (S)-omeprazole potassium in pharmaceutical preparations?

A: (S)-Omeprazole potassium, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.